molecular formula C20H39NO B3264365 N,N-dimethyloctadec-9-enamide CAS No. 3906-30-7

N,N-dimethyloctadec-9-enamide

Cat. No.: B3264365
CAS No.: 3906-30-7
M. Wt: 309.5 g/mol
InChI Key: GAXDEROCNMZYCS-UHFFFAOYSA-N
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Description

N,N-dimethyloctadec-9-enamide is an organic compound with the molecular formula C20H39NO. It is a member of the amide family and is characterized by a long aliphatic chain with a double bond at the 9th position and a dimethylamino group attached to the nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyloctadec-9-enamide can be synthesized through various methods. One common synthetic route involves the reaction of octadec-9-enoic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyloctadec-9-enamide undergoes various chemical reactions, including:

    Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Amines

    Substitution: Various substituted amides

Scientific Research Applications

N,N-dimethyloctadec-9-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyloctadec-9-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and affecting cellular processes. It may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylhexadecanamide
  • N,N-dimethyldodecanamide
  • N,N-dimethyloleamide

Uniqueness

N,N-dimethyloctadec-9-enamide is unique due to its specific aliphatic chain length and the presence of a double bond at the 9th position. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

3906-30-7

Molecular Formula

C20H39NO

Molecular Weight

309.5 g/mol

IUPAC Name

N,N-dimethyloctadec-9-enamide

InChI

InChI=1S/C20H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)3/h11-12H,4-10,13-19H2,1-3H3

InChI Key

GAXDEROCNMZYCS-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)C

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)N(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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